REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[CH:13]=[CH:12][C:6]([O:7][CH2:8][C:9]([OH:11])=[O:10])=[CH:5][CH:4]=1.[CH:14](N(CC)C(C)C)(C)C.CI>CN(C=O)C>[OH:1][CH2:2][C:3]1[CH:13]=[CH:12][C:6]([O:7][CH2:8][C:9]([O:11][CH3:14])=[O:10])=[CH:5][CH:4]=1
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Name
|
|
Quantity
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18.2 g
|
Type
|
reactant
|
Smiles
|
OCC1=CC=C(OCC(=O)O)C=C1
|
Name
|
|
Quantity
|
17.1 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)N(C(C)C)CC
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Name
|
|
Quantity
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50 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
6.1 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The solvent is removed in vacuo
|
Type
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EXTRACTION
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Details
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the solution is extracted once with 0.5 N hydrochloric acid
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Type
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EXTRACTION
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Details
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The aqueous phase is then extracted three times with ether
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Type
|
WASH
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Details
|
the combined ether phases are washed with aqueous sodium bicarbonate solution
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
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DISSOLUTION
|
Details
|
The residue is dissolved in ethyl acetate
|
Type
|
FILTRATION
|
Details
|
filtered through a short silica gel column
|
Type
|
CUSTOM
|
Details
|
The pale yellowish oil which is obtained
|
Type
|
CONCENTRATION
|
Details
|
after concentration
|
Type
|
CUSTOM
|
Details
|
crystallizes
|
Type
|
WAIT
|
Details
|
on being left
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
OCC1=CC=C(OCC(=O)OC)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |